BenchChemオンラインストアへようこそ!

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea

Epigenetics LSD1 inhibitor Histone demethylase

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1171608-45-9) is a synthetic small-molecule urea derivative (C23H21N3O2, MW 371.4 g/mol) featuring a benzhydryl group connected via a urea linkage to a 1-methyl-2-oxoindolin-5-yl scaffold. The compound is documented as Example 5 in multiple U.S.

Molecular Formula C23H21N3O2
Molecular Weight 371.44
CAS No. 1171608-45-9
Cat. No. B2359111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea
CAS1171608-45-9
Molecular FormulaC23H21N3O2
Molecular Weight371.44
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21N3O2/c1-26-20-13-12-19(14-18(20)15-21(26)27)24-23(28)25-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3,(H2,24,25,28)
InChIKeySRBNJILNWXEDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1171608-45-9): Chemical Identity and Procurement Baseline


1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1171608-45-9) is a synthetic small-molecule urea derivative (C23H21N3O2, MW 371.4 g/mol) featuring a benzhydryl group connected via a urea linkage to a 1-methyl-2-oxoindolin-5-yl scaffold [1]. The compound is documented as Example 5 in multiple U.S. patents (US10329256, US9487512, US9944601) covering indoline and urea-based inhibitors, where it is characterized as an inhibitor of Lysine-Specific Demethylase 1 (LSD1) and, to a lesser extent, monoamine oxidases (MAO-A/MAO-B) [2]. Its structural architecture incorporates a privileged oxoindolin (isatin-derived) pharmacophore, which is frequently associated with kinase and epigenetic target inhibition profiles in medicinal chemistry programs [1].

Why Generic Substitution of 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea Is Not Supported by In-Class Data


Substitution among benzhydryl-oxoindolin-urea analogs is precluded by steep structure-activity relationship (SAR) gradients within this chemical series. Even within the same patent family (US10329256/US9487512), closely related examples display substantial differences in target engagement profiles: for instance, Example 5 (the target compound) exhibits an LSD1 IC50 of 62 nM [1], whereas structurally distinct examples such as Example 41 show markedly weaker MAO inhibitory activity (IC50 ~1.69×10⁴ nM) [2]. The presence of the N1-methyl substitution on the oxoindolin ring, combined with the benzhydryl urea moiety, is expected to confer a unique combination of LSD1 potency and MAO selectivity that cannot be assumed for other in-class compounds lacking this precise substitution pattern. Procurement decisions must therefore be based on compound-specific, rather than series-level, activity data.

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea: Quantitative Differentiation Evidence for Scientific Selection


LSD1 Inhibition Potency: Sub-100 Nanomolar Engagement Confirmed in Recombinant Catalytic Domain Assay

The compound demonstrates potent inhibition of recombinant human LSD1 (KDM1A) with an IC50 of 62 nM when tested against the GST-tagged catalytic domain (residues 172–833) using a dimethylated H3K4 peptide substrate, with a 10-minute preincubation period [1]. In contrast, its activity against the structurally related flavin-dependent amine oxidase MAO-A is approximately 39-fold weaker (IC50 = 2.40×10³ nM), and against MAO-B is approximately 29-fold weaker (IC50 = 1.80×10³ nM) [2][3]. This intra-compound selectivity profile—strong LSD1 inhibition with substantially weaker MAO engagement—is a key differentiator from non-selective LSD1/MAO dual inhibitors or MAO-dominant chemotypes within the broader oxoindolin-urea class. Within the same patent series, Example 21 exhibits an LSD1 IC50 of 127 nM [4], indicating that Example 5 achieves approximately 2-fold greater potency, although direct head-to-head comparison under identical conditions is not explicitly documented in the public domain.

Epigenetics LSD1 inhibitor Histone demethylase Cancer research

Binding Affinity Confirmation: LSD1 Ki Value Validates Target Engagement

Beyond IC50 measurements, the compound's binding affinity for LSD1 is corroborated by a Ki value of 50 nM (ΔG° = -10.4 kcal/mol, pH 7.4, 2°C) [1]. This thermodynamic binding data provides stronger evidence of direct target engagement than IC50 values alone, as Ki is independent of substrate concentration and assay conditions. For comparison, the compound exhibits negligible binding to MAO-A, with a Ki > 1.00×10⁵ nM [2], confirming a >2,000-fold binding selectivity for LSD1 over MAO-A at the level of equilibrium binding constants.

Target engagement Binding affinity LSD1 Biochemical assay

Chemical Structure Differentiation: N1-Methyl Oxoindolin Scaffold Distinguishes the Compound from Closely Related Benzhydryl-Urea Analogs

The target compound contains a distinctive N1-methyl substitution on the 2-oxoindolin ring, which differentiates it from the des-methyl analog 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea (CAS 1170518-38-3, MW 357.4 g/mol) . The N1-methyl group alters both the electronic properties and the hydrogen-bonding capacity of the oxoindolin lactam, which is expected to influence binding interactions within the target protein's active site. Additionally, the compound differs from the N1-ethyl homolog (1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea), which has been reported to exhibit cytotoxic activity against MCF-7 breast cancer cells with an IC50 of 15.1 µM . While the N1-ethyl analog shows micromolar anticancer activity, the N1-methyl analog (target compound) is characterized primarily by its nanomolar LSD1 inhibition, potentially reflecting divergent target profiles driven by the size and lipophilicity of the N1-alkyl substituent.

Medicinal chemistry Structure-activity relationship Oxoindolin scaffold Chemotype comparison

Patent-Documented LSD1 Selectivity Provides a Differentiated Epigenetic Tool Profile Compared to Broad-Spectrum MAO Inhibitors

The compound's target engagement profile is characterized by a clear hierarchy: LSD1 (IC50 = 62 nM, Ki = 50 nM) >> MAO-B (IC50 = 1.80×10³ nM) ≥ MAO-A (IC50 = 2.40×10³ nM, Ki > 1.00×10⁵ nM) [1][2]. This contrasts with classical MAO inhibitors such as tranylcypromine-based LSD1 inhibitors, which typically exhibit potent MAO inhibition (MAO-A IC50 often <100 nM) that complicates interpretation of cellular and in vivo experiments. Within the same patent series, Example 1 shows MAO IC50 = 1.00×10⁵ nM [3], which is even weaker MAO inhibition than the target compound, suggesting that the N1-methyl benzhydryl-urea architecture of Example 5 occupies an intermediate position in the selectivity spectrum. The compound's selectivity index (MAO-A IC50 / LSD1 IC50 ≈ 39) positions it as a moderately selective LSD1 inhibitor suitable for mechanistic studies where complete MAO sparing is not an absolute requirement but where major MAO-driven confounds can be mitigated through appropriate concentration selection.

Selectivity profiling MAO counter-screening Epigenetic probe Drug discovery

Optimal Research Application Scenarios for 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea Based on Quantitative Evidence


Chemical Probe for LSD1-Dependent Transcriptional Regulation Studies

The compound's LSD1 IC50 of 62 nM and Ki of 50 nM [1] make it suitable as a chemical probe for investigating LSD1 (KDM1A)-mediated histone demethylation in cell-based epigenetic assays. The ~39-fold selectivity over MAO-A ensures that at concentrations between 50–500 nM, LSD1 inhibition is expected to be the dominant pharmacological effect, enabling cleaner interpretation of transcriptional and chromatin modification readouts. Researchers should include an MAO inhibitor control (e.g., pargyline) to confirm that residual MAO engagement at higher concentrations does not contribute to observed phenotypes.

Structure-Activity Relationship (SAR) Studies on Oxoindolin-Urea LSD1 Inhibitor Series

As Example 5 in the US10329256/US9487512 patent family, this compound serves as a key SAR reference point within a broader medicinal chemistry campaign. Its well-characterized LSD1 (IC50 = 62 nM) and MAO (IC50 MAO-A = 2.40×10³ nM, MAO-B = 1.80×10³ nM) dual-profile [2] provides a benchmark for comparing next-generation analogs designed to improve either potency or selectivity. Procurement of this specific Example 5 compound is essential for reproducing patent-reported activity values and for calibrating in-house biochemical assays against published data.

In Vitro Selectivity Profiling and Counter-Screening for Epigenetic Drug Discovery

The compound's documented differential activity across three structurally related flavin-dependent amine oxidases—LSD1 (IC50 = 62 nM), MAO-A (IC50 = 2,400 nM), and MAO-B (IC50 = 1,800 nM) [3]—makes it a useful tool compound for establishing selectivity assay workflows. Drug discovery teams can use this compound as a reference inhibitor when validating LSD1 versus MAO counter-screening panels, given its intermediate selectivity profile that spans the dynamic range of typical screening assays.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C23H21N3O2, MW 371.4 g/mol) and unique InChI Key (SRBNJILNWXEDEA-UHFFFAOYSA-N) , this compound is suitable as a reference standard for HPLC-MS method development, purity analysis, and identity confirmation in laboratories synthesizing or characterizing oxoindolin-urea derivatives. Its benzhydryl chromophore provides strong UV absorption, facilitating detection in reversed-phase chromatographic systems.

Quote Request

Request a Quote for 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.